molecular formula C8H9ClN4 B2859850 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS No. 2089277-30-3

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Cat. No.: B2859850
CAS No.: 2089277-30-3
M. Wt: 196.64
InChI Key: KDEBMOZZTDMUSE-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H8N4·HCl It is a derivative of aniline, where the aniline ring is substituted with a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:

    Preparation of the Azide: Aniline is first converted to its corresponding azide derivative.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Hydrochloride Formation: The resulting 2-(2H-1,2,3-triazol-2-yl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline ring yields nitro derivatives, while oxidation of the triazole ring forms N-oxides.

Scientific Research Applications

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar chemical properties but lacking the aniline substitution.

    2-(1H-1,2,3-Triazol-1-yl)aniline: A structural isomer with the triazole ring attached at a different position.

    2-(2H-1,2,4-Triazol-2-yl)aniline: A compound with a different triazole ring structure.

Uniqueness

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is unique due to the specific positioning of the triazole ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(triazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBMOZZTDMUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2N=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-30-3
Record name 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
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